molecular formula C13H16N4O4S B4341814 N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4341814
M. Wt: 324.36 g/mol
InChI Key: IYYCZNRBTSRLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dielectrophilic nitriles . The nitrobenzenesulfonamide moiety can be introduced via sulfonation reactions using sulfuric acid or chlorosulfonic acid, followed by nitration using nitric acid . The final step involves the coupling of the pyrazole ring with the nitrobenzenesulfonamide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenyl)-1H-pyrazole
  • N-methyl-3-nitrobenzenesulfonamide
  • 1-ethyl-3-methyl-4-nitropyrazole

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is unique due to its combined structural features of a pyrazole ring, nitro group, and sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-3-16-8-7-11(14-16)10-15(2)22(20,21)13-6-4-5-12(9-13)17(18)19/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYCZNRBTSRLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.